Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate
Description
Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a benzoate ester
Properties
IUPAC Name |
methyl 4-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5S/c1-25-18(22)13-4-2-12(3-5-13)17(21)20-10-16(11-20)26(23,24)15-8-6-14(19)7-9-15/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXYXQPNTJDCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Formation of the Benzoate Ester: The final step involves esterification to form the benzoate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate ester or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with biological molecules, which can modulate their activity. The azetidine ring adds rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds with similar azetidine rings, such as azetidine-2-carboxylic acid, share some structural features but differ in their functional groups and overall reactivity.
Sulfonyl-Containing Compounds: Other sulfonyl-containing compounds, such as sulfonamides, have similar biological activities but differ in their chemical structure and properties.
Uniqueness
Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate is a compound that belongs to the azetidine class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a methyl ester group linked to an azetidine ring substituted with a sulfonyl group and a fluorophenyl moiety. The presence of these functional groups is believed to enhance its biological activity through increased binding affinity to target receptors or enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that the sulfonyl group plays a crucial role in modulating the compound's interaction with biological macromolecules, potentially acting as an enzyme inhibitor or receptor modulator .
Antimicrobial Activity
Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis and other pathogens. The mechanism involves interference with cell envelope biogenesis, crucial for bacterial survival .
Anticancer Properties
Research has also highlighted the anticancer potential of azetidine derivatives. In vitro studies have demonstrated that certain analogs can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The introduction of electron-withdrawing groups, such as the fluorophenyl sulfonyl moiety, has been associated with enhanced cytotoxicity against cancer cells .
Study on Antimycobacterial Activity
A study focused on azetidine compounds revealed that those with specific substitutions exhibited improved activity against M. bovis BCG and M. smegmatis. The introduction of electron-withdrawing groups at strategic positions on the phenyl ring resulted in a three- to four-fold increase in activity compared to their electron-donating counterparts .
| Compound | Activity Against M. bovis BCG | Activity Against M. smegmatis | Observations |
|---|---|---|---|
| BGAz-002 | Moderate | Moderate | Baseline compound |
| BGAz-003 | High | High | Enhanced by electron-withdrawing group |
| BGAz-004 | Very High | Very High | Optimal substitution pattern |
Pharmacokinetic Studies
Pharmacokinetic evaluations of azetidine derivatives have shown promising results regarding their absorption and metabolism. For example, compounds BGAz-004 and BGAz-005 were dosed in animal models, yielding favorable pharmacokinetic profiles with significant systemic exposure over time, suggesting potential for therapeutic use .
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases or GPCRs). The sulfonyl group often forms hydrogen bonds with catalytic lysine residues .
- ADMET prediction : Tools like SwissADME assess logP (optimal ~3.5), solubility, and CYP450 metabolism. The compound’s ester group may reduce first-pass hydrolysis .
How should researchers address inconsistencies in synthetic yields or purity?
Advanced Research Question
- Yield optimization : Vary catalysts (e.g., DMAP for esterification) or reaction times. For example, extending coupling reactions to 24 hours improved yields from 60% to 85% in analogous sulfonamide syntheses .
- Purity troubleshooting : Employ column chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate byproducts. LC-MS can identify persistent impurities .
What spectroscopic techniques are essential for validating the compound’s structure?
Basic Research Question
- NMR : Confirm azetidine protons (δ 3.5–4.5 ppm), aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), and ester methyl (δ 3.8–3.9 ppm) .
- NMR : Single peak near δ -110 ppm confirms para-fluorine substitution .
- HRMS : Exact mass matching [M+H]+ (calculated for CHFNOS: 402.0812) .
What methodologies are used to assess in vitro biological activity?
Advanced Research Question
- Enzyme inhibition assays : Measure IC via fluorescence-based kits (e.g., Kinase-Glo® for kinase targets) .
- Cellular uptake studies : Use HPLC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293 or HeLa) .
- Thermodynamic solubility : Shake-flask method in PBS (pH 7.4) to determine solubility limits for dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
